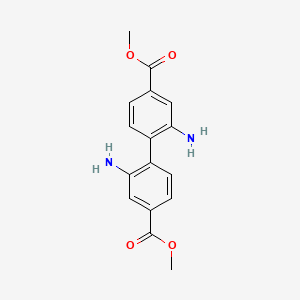
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound belonging to the dihydroquinoline family. It is characterized by its unique structure, which includes an ethyl group, a methoxy group, and three methyl groups attached to a dihydroquinoline core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline with ethylating agents under controlled conditions. The reaction often requires a catalyst to facilitate the ethylation process.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at elevated temperatures ranging from 60°C to 100°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets and pathways:
Molecular Targets: The compound acts as a nucleophile, reacting with electrophilic species to form stable adducts.
Pathways Involved: In biological systems, the compound’s anti-inflammatory activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
1-ethyl-7-methoxy-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C15H21NO/c1-6-16-14-9-12(17-5)7-8-13(14)11(2)10-15(16,3)4/h7-10H,6H2,1-5H3 |
Clave InChI |
JXFTUOGJKPHKSP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)OC)C(=CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



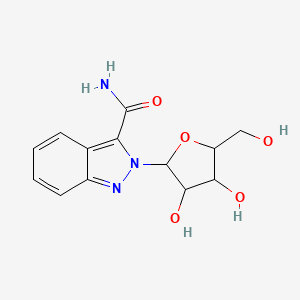
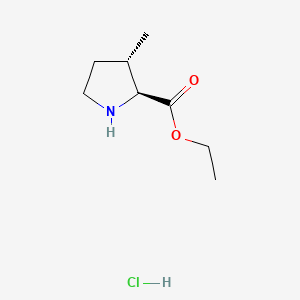
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
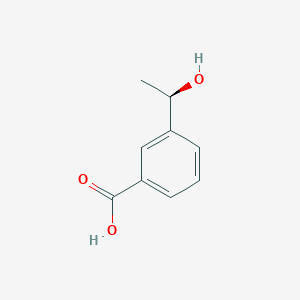
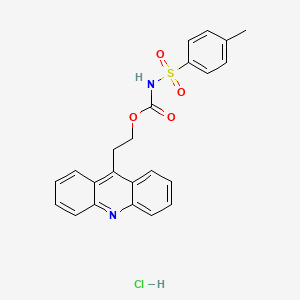

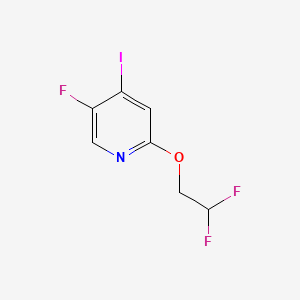

![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
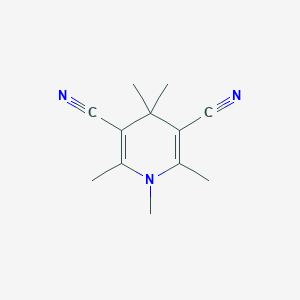
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
